molecular formula C14H11ClN4 B2835696 4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 118946-58-0

4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B2835696
CAS No.: 118946-58-0
M. Wt: 270.72
InChI Key: XUFWFKMOUHIOQK-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a triazole-derived compound featuring a 4-chlorophenyl substituent at the 4-position and a phenyl group at the 1-position of the triazole ring. Triazoles are known for their stability, metabolic resistance, and versatility in drug design, particularly in antimicrobial, antiviral, and anticancer applications . The chloro substituent on the phenyl ring introduces electron-withdrawing effects, which may influence electronic distribution and binding affinity to therapeutic targets.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4/c15-11-8-6-10(7-9-11)13-14(16)19(18-17-13)12-4-2-1-3-5-12/h1-9H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFWFKMOUHIOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves a cycloaddition reaction known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

    Formation of Azide: The starting material, 4-chloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.

    Cycloaddition Reaction: The 4-chlorophenyl azide is then reacted with phenylacetylene in the presence of a copper(I) catalyst (CuSO₄) and a reducing agent (sodium ascorbate) in a solvent such as tetrahydrofuran (THF) and water mixture.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and aromatic systems in this compound are susceptible to oxidation under controlled conditions:

  • Triazole ring oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates sulfoxide or sulfone derivatives at the thiazole moiety, depending on reaction stoichiometry .

  • Aromatic oxidation : Strong oxidants like potassium permanganate (KMnO₄) in acidic conditions partially degrade the chlorophenyl group to carboxylic acid derivatives .

Key Reaction Example :

ReagentConditionsProductYieldSource
H₂O₂ (30%)RT, 6h, acetic acidSulfoxide derivative62%
mCPBADCM, 0°C → RT, 12hSulfone derivative45%

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

  • Triazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) partially reduces the triazole ring to a dihydrotriazole intermediate .

  • Aromatic dehalogenation : Under harsh conditions (H₂, 80°C, Pd/C), the 4-chlorophenyl group undergoes dechlorination to form a phenyl derivative.

Key Reaction Example :

ReagentConditionsProductYieldSource
H₂ (1 atm)Pd/C, EtOH, 24hDihydrotriazole derivative78%
H₂ (3 atm)Pd/C, 80°C, 48hDechlorinated phenyl derivative34%

Coupling Reactions

The triazole core participates in palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura coupling : Reaction with arylboronic acids in THF/H₂O at 85–90°C forms biaryl derivatives .

  • Buchwald-Hartwig amination : Creates C–N bonds with aryl halides using Pd(OAc)₂/XPhos catalysts .

Key Reaction Example :

SubstrateCatalyst SystemProductYieldSource
4-BromobenzenePd(OAc)₂, K₂CO₃4-Biphenyltriazole derivative82%
2-IodopyridinePd(OAc)₂, XPhosPyridyl-substituted triazole68%

Functionalization of the Amine Group

The primary amine at position 5 undergoes diverse transformations:

  • Acylation : Reacts with acetyl chloride or benzoyl chloride to form amides .

  • Sulfonylation : Produces sulfonamide derivatives using sulfonyl chlorides (e.g., TsCl) .

  • Schiff base formation : Condenses with aldehydes to generate imine-linked hybrids .

Key Reaction Example :

ReagentConditionsProductYieldSource
Acetyl chlorideEt₃N, DCM, 0°C → RTN-Acetyl derivative89%
p-Toluenesulfonyl ClPyridine, RT, 4hN-Sulfonyl derivative76%

Photochemical and Thermal Stability

  • Thermal degradation : Decomposes above 250°C, releasing NH₃ and forming a chlorophenyl-substituted triazole dimer .

  • UV-induced reactions : Prolonged UV exposure (254 nm) causes C–N bond cleavage in the triazole ring .

Biological Activity Modulation

Chemical modifications directly correlate with enhanced pharmacological properties:

  • Sulfamoylation : Improves steroid sulfatase inhibition by >5-fold compared to parent compound .

  • Halogenation : Bromine substitution at the phenyl ring increases antimicrobial potency.

Scientific Research Applications

4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

A. Benzimidazole-Triazole Hybrids The compound 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine (–3) replaces the 4-chlorophenyl group with a benzimidazole moiety. This hybrid exhibits potent anti-hepatitis B virus (HBV) activity (IC₅₀ in low micromolar range) due to dual interactions with viral targets. Its solvates (THF and pyridine) show altered crystal packing, leading to isotropic arrangements compared to the columnar-layered structure of the parent compound .

B. Pyrazole Derivatives

  • 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (): Replaces the triazole core with a pyrazole ring. However, pyrazoles generally exhibit lower metabolic stability than triazoles due to reduced aromatic stabilization .
  • 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine (–17): Incorporates a trifluoromethyl group, a bioisostere known to enhance lipophilicity and resistance to oxidative metabolism. This derivative was synthesized via cyclocondensation, differing from triazole synthesis methods .

C. Thiazole and Oxadiazole Analogues

  • 4-(4-Chlorophenyl)thiazol-2-amine (): A thiazole derivative with antidiabetic activity.
  • 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine (): Combines triazole and oxadiazole rings. The dimethoxyphenyl group increases electron density, possibly enhancing interactions with CNS targets .
Substituent Variations on the Triazole Core

A. Methoxyphenyl Derivatives

  • 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine (): The methoxy group improves solubility via polar interactions but may reduce membrane permeability. This derivative’s IR and NMR data suggest strong intramolecular hydrogen bonding, influencing crystal stability .

B. Nitro and Trifluoromethyl Modifications

  • However, nitro groups are often associated with toxicity .
Pharmacological Activity Comparison
Compound Core Structure Key Substituents Biological Activity IC₅₀/EC₅₀ Reference
Target Compound 1,2,3-Triazole 4-ClPh, 1-Ph Under investigation N/A -
Benzimidazole-Triazole Hybrid Benzimidazole-Triazole Benzimidazole, 1-Ph Anti-HBV Low micromolar
4-(4-Chlorophenyl)thiazol-2-amine Thiazole 4-ClPh Antidiabetic Not reported
3-(4-Chlorophenyl)-1-methylpyrazol-5-amine Pyrazole 4-ClPh, 1-Me Unknown N/A

Key Observations :

  • Triazole vs. Benzimidazole-Triazole : The hybrid’s anti-HBV activity highlights the importance of dual heterocyclic moieties for viral inhibition.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance target binding but may reduce solubility. Methoxy groups balance polarity and bioavailability.

Biological Activity

4-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: 5-(4-chlorophenyl)-1-phenyl-1H-1,2,3-triazole
  • Molecular Formula: C14H11ClN4
  • CAS Number: 118946-58-0

The compound features a triazole ring with substitutions that enhance its biological activity. Triazoles are known for their ability to interact with various biological targets, making them valuable in drug discovery and development.

Synthesis Methods

The synthesis of this compound typically involves a "click chemistry" approach. Key steps include:

  • Formation of Azide:
    • The starting material, 4-chloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
  • Cycloaddition Reaction:
    • The azide is reacted with phenylacetylene in the presence of a copper(I) catalyst (CuSO₄) and sodium ascorbate in a THF-water mixture to form the triazole ring.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings: A study demonstrated that certain triazole derivatives showed effective inhibition against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis with MIC values ranging from 5 to 10 μg/mL .

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various studies:

  • Mechanism of Action: It is believed that the compound may induce apoptosis in cancer cells by activating pathways involving caspase enzymes and modulating p53 expression .
CompoundIC50 (μM)Mechanism
4-(4-chlorophenyl)-1-phenyl-triazole0.65Induction of apoptosis
Other derivatives2.41Inhibition of HDAC

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

  • Enzyme Targets: It can inhibit enzymes by binding to their active sites, blocking substrate access which is crucial for various metabolic processes.

Case Studies

Several case studies have highlighted the biological activities of triazole derivatives:

  • Antimicrobial Evaluation:
    • A series of synthesized triazoles were tested against bacteria and fungi, showing promising results in terms of antimicrobial efficacy .
  • Cancer Cell Line Studies:
    • In vitro studies on MCF-7 breast cancer cells revealed that derivatives of the compound increased apoptotic markers significantly compared to control groups .

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